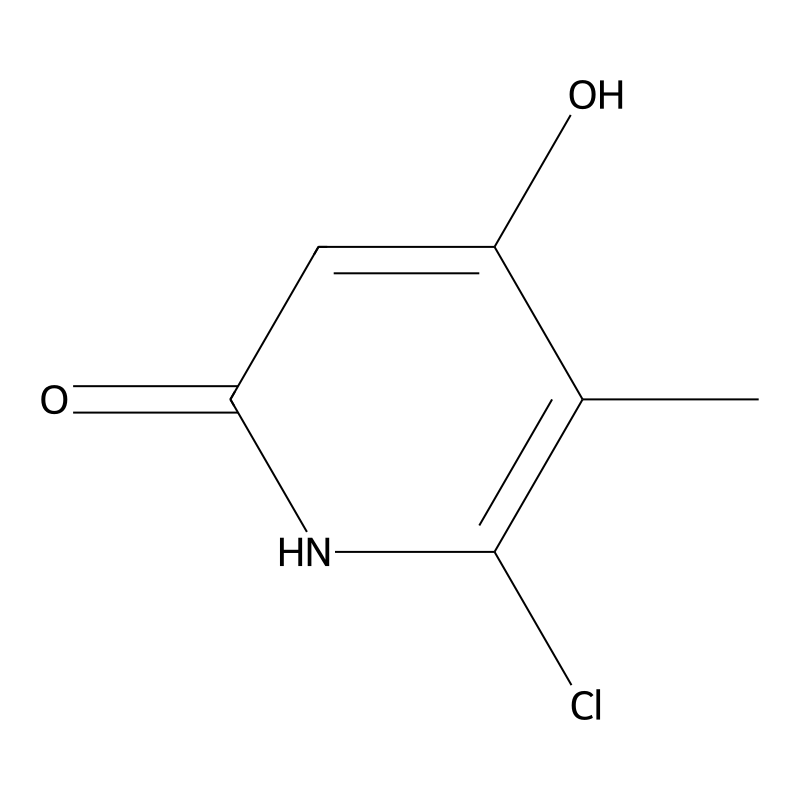

6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Chloro-4-hydroxy-5-methylpyridin-2(1H)-one, with the chemical formula C₆H₆ClNO₂, is a heterocyclic compound belonging to the class of pyridinones. Its structure features a pyridine ring substituted with a chlorine atom at the sixth position, a hydroxyl group at the fourth position, and a methyl group at the fifth position. This compound exhibits notable stability and reactivity under mild conditions, making it a valuable building block in organic synthesis and pharmaceutical development .

Chemical Structure and Potential

6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one belongs to the class of pyridinones, which are heterocyclic compounds containing a pyridine ring with a carbonyl group attached at position 2. Pyridinones are known for their diverse biological activities []. The presence of the chlorine, hydroxyl, and methyl groups on the molecule could further influence its properties, making it a candidate for investigation in various research areas.

Availability for Research

While detailed research applications are not readily available, some commercial suppliers offer 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one, suggesting its potential use in scientific studies [, ].

- Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents at the sixth position.

- Condensation Reactions: The hydroxyl group can engage in condensation reactions with aldehydes or ketones to form more complex structures.

- Reduction Reactions: The carbonyl group may be reduced to an alcohol, providing pathways to synthesize derivatives with varied biological activities .

This compound has shown promising biological activities, particularly in pharmacology. It exhibits:

- Antimicrobial Properties: Research indicates that 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one possesses antimicrobial activity against various bacterial strains.

- Antioxidant Activity: The compound has been studied for its potential to scavenge free radicals, suggesting a role in protecting cells from oxidative stress.

- Enzyme Inhibition: Preliminary studies indicate that it may inhibit certain enzymes linked to disease processes, although further research is needed to elucidate these mechanisms .

Several methods have been developed for synthesizing 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one:

- Cyclization Reactions: Starting from appropriate precursors such as 3-chloroacetylpyridine and methylamine, cyclization can yield the desired pyridinone.

- Substitution Reactions: Chlorination of 4-hydroxy-5-methylpyridin-2(1H)-one can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions.

- One-Pot Synthesis: Recent advancements have led to one-pot synthesis strategies that combine multiple steps into a single reaction vessel, improving efficiency and yield .

6-Chloro-4-hydroxy-5-methylpyridin-2(1H)-one has several applications:

- Pharmaceutical Development: Its biological properties make it a candidate for drug development, particularly in creating antimicrobial agents or antioxidants.

- Chemical Synthesis: As a versatile intermediate, it is used in synthesizing more complex organic molecules.

- Research Tool: Its unique structure allows it to serve as a reference compound in various biochemical assays and studies .

Interaction studies involving 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one have focused on its binding affinity to specific biological targets:

- Protein Binding: Research has indicated that this compound can bind to certain proteins involved in metabolic pathways, potentially influencing their activity.

- Drug

Several compounds share structural similarities with 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Known for its anti-inflammatory effects |

| 6-Methylpyridin-2(1H)-one | Methyl substitution at position 6 | Exhibits distinct antimicrobial activity |

| 3-Chloro-4-hydroxyquinoline | Chlorine at position 3 | Potential use in cancer therapy |

The uniqueness of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one lies in its specific combination of functional groups and positions on the pyridine ring, which contribute to its distinct biological activities and reactivity compared to these similar compounds .